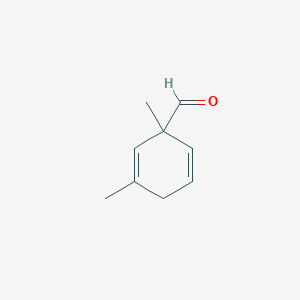
1,3-Dimethylcyclohexa-2,5-diene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylcyclohexa-2,5-diene-1-carbaldehyde is an organic compound with the molecular formula C9H12O It is a derivative of cyclohexadiene, featuring two methyl groups and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylcyclohexa-2,5-diene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. Subsequent functionalization steps, such as oxidation and methylation, yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification processes. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
1,3-Dimethylcyclohexa-2,5-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1,3-Dimethylcyclohexa-2,5-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1,3-Dimethylcyclohexa-2,5-diene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the diene structure allows for participation in cycloaddition reactions. These interactions can modulate biological pathways and chemical processes.
類似化合物との比較
Similar Compounds
2,3-Dimethylcyclohexa-1,3-diene: Similar structure but lacks the aldehyde group.
2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: Contains two carbonyl groups instead of an aldehyde.
3-Ethenyl-1,2-dimethyl-1,4-cyclohexadiene: Features an ethenyl group instead of an aldehyde.
特性
CAS番号 |
64081-50-1 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
1,3-dimethylcyclohexa-2,5-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c1-8-4-3-5-9(2,6-8)7-10/h3,5-7H,4H2,1-2H3 |
InChIキー |
SAWMXPVWUGBTJM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C=CC1)(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
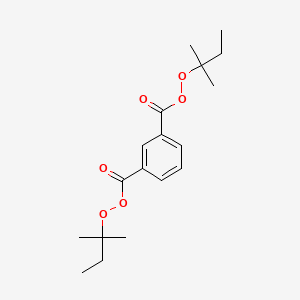
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
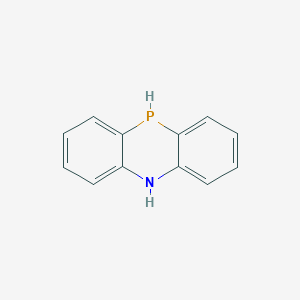

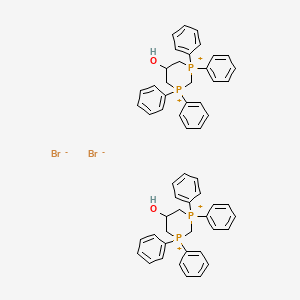
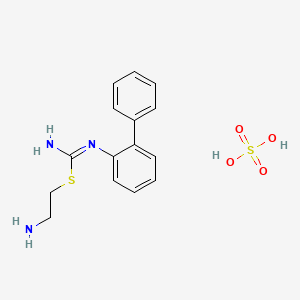
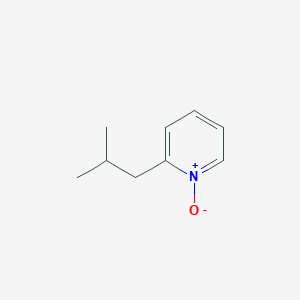
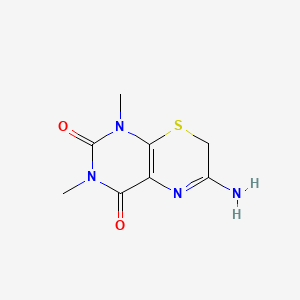
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)
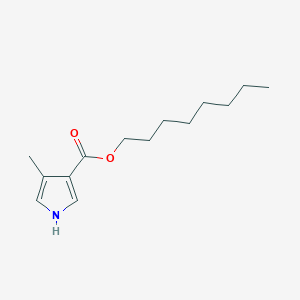
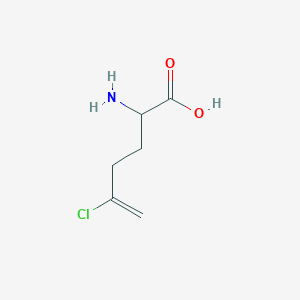
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)
